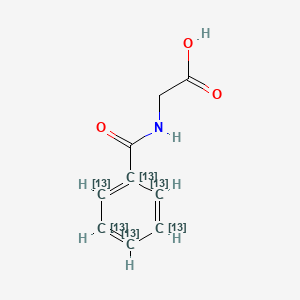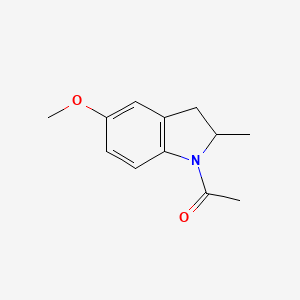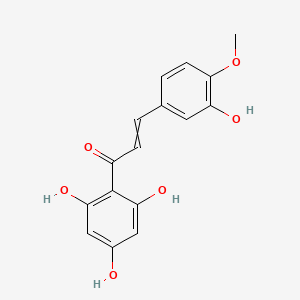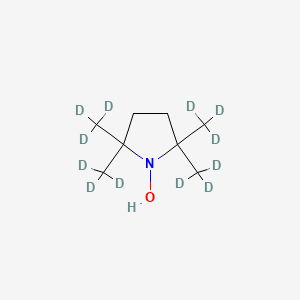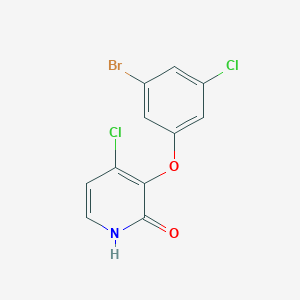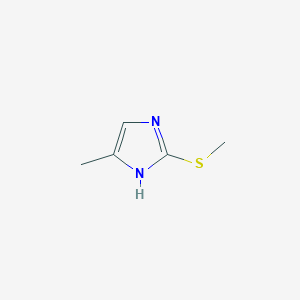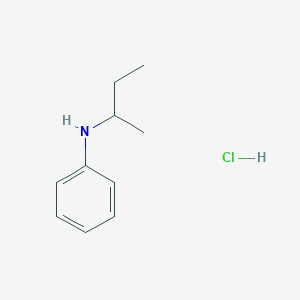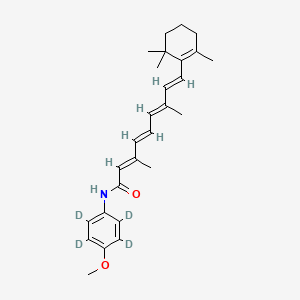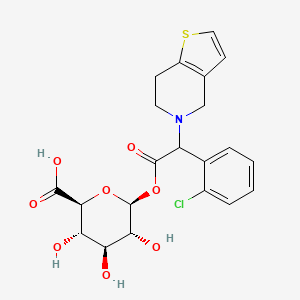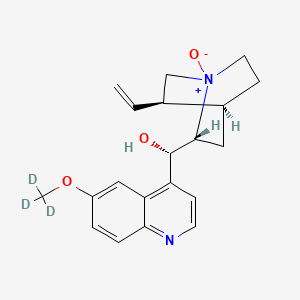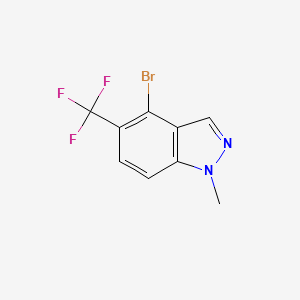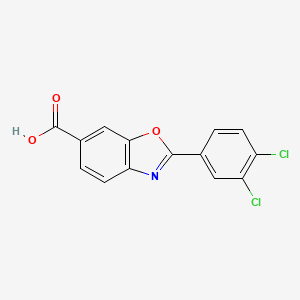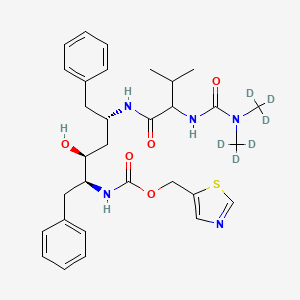![molecular formula C11H11BrO4 B13844151 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid CAS No. 1253791-14-8](/img/structure/B13844151.png)
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is an organic compound with the molecular formula C11H11BrO4 It is a derivative of propanedioic acid, where one of the hydrogen atoms is replaced by a 4-bromophenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid typically involves the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium. This selective bromination process ensures the production of pure this compound, which is crucial for its use as an intermediate in the synthesis of other compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Major Products Formed
Substitution: Iodo or fluoro derivatives of the original compound.
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the synthesis of active pharmaceutical ingredients (APIs) and drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The compound’s structure allows it to act as a precursor for various bioactive molecules, which can interact with enzymes, receptors, and other cellular components, leading to desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Bromophenyl)propionic acid: Similar in structure but lacks the additional methyl group on the propanedioic acid moiety.
4-Bromophenylacetic acid: Contains a similar bromophenyl group but differs in the acetic acid backbone.
2-(4-Bromophenyl)-2-methylpropanoic acid: Very similar but differs in the position of the bromophenyl group.
Uniqueness
2-[(4-Bromophenyl)methyl]-2-methylpropanedioic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group and the propanedioic acid backbone makes it a versatile intermediate for synthesizing various complex molecules.
Propriétés
Numéro CAS |
1253791-14-8 |
|---|---|
Formule moléculaire |
C11H11BrO4 |
Poids moléculaire |
287.11 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)methyl]-2-methylpropanedioic acid |
InChI |
InChI=1S/C11H11BrO4/c1-11(9(13)14,10(15)16)6-7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,13,14)(H,15,16) |
Clé InChI |
VWKFNGVIAYPBRC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)Br)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


